Ethyl (R)-morpholine-2-carboxylate is an organic compound characterized by its morpholine ring structure and a carboxylate functional group. Its molecular formula is with a molecular weight of approximately 159.18 g/mol. This compound is notable for its chirality, existing as an enantiomer due to the presence of a chiral center at the morpholine ring. Ethyl (R)-morpholine-2-carboxylate is primarily utilized in organic synthesis and medicinal chemistry due to its versatile reactivity and biological activity .
Ethyl (R)-morpholine-2-carboxylate is synthesized from morpholine-2-carboxylic acid through esterification with ethanol, typically using an acid catalyst such as concentrated sulfuric acid. The compound is commercially available from various suppliers, including Thermo Fisher Scientific and Sigma-Aldrich .
Several synthesis methods have been developed for ethyl (R)-morpholine-2-carboxylate:
The esterification process can be represented by the following reaction:
This reaction requires careful control of temperature and catalyst concentration to maximize yield and minimize byproducts.
Ethyl (R)-morpholine-2-carboxylate features a morpholine ring, which consists of a six-membered ring containing both oxygen and nitrogen atoms. The structure can be represented using various notations:
CCOC(=O)C1CNCCO1
PTWKMUDNOPBYJO-ZCFIWIBFSA-N
The key structural data include:
Ethyl (R)-morpholine-2-carboxylate participates in several chemical reactions:
Reaction Type | Reagents Used | Conditions |
---|---|---|
Hydrolysis | Hydrochloric acid or sodium hydroxide | Acidic or basic conditions |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Substitution | Nucleophiles like amines | Basic conditions |
The mechanism of action for ethyl (R)-morpholine-2-carboxylate involves its role as an intermediate in organic synthesis, particularly in the formation of more complex molecules through various transformations such as hydrolysis, reduction, and substitution reactions. The presence of both a carboxylate group and a morpholine ring allows for diverse reactivity patterns, making it a valuable building block in medicinal chemistry .
The compound has a high gastrointestinal absorption rate, indicating potential bioavailability when used in pharmaceutical applications .
Ethyl (R)-morpholine-2-carboxylate finds several applications in scientific research and industry:
Ethyl (R)-morpholine-2-carboxylate is synthesized primarily through chiral auxiliary-mediated routes and enzymatic resolutions. A prominent approach employs N-(1-phenylethyl)aziridine-2-carboxylate esters as key precursors. These aziridines undergo regioselective ring-opening at the less substituted carbon atom by oxygen nucleophiles (e.g., ethanol), followed by acid-mediated cyclization to form the morpholine scaffold. The chiral 1-phenylethyl group on nitrogen dictates stereoselectivity, enabling >99% de in diastereomeric intermediates. Subsequent hydrogenolytic cleavage of the auxiliary yields enantiopure (R)-morpholine products [6].
Alternative strategies leverage biocatalytic resolutions. For example, lipase-catalyzed kinetic resolution of racemic morpholine precursors selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer for isolation. This method achieves ee values >98% but suffers from low atom economy (max. 50% yield) . Enzymatic aminolysis of aziridine carboxylates also separates diastereomers, providing access to both (R) and (S) configured intermediates [6].
Table 1: Key Asymmetric Synthesis Methods for Ethyl (R)-Morpholine-2-carboxylate
Method | Chiral Control Element | Diastereomeric Excess | Limitations |
---|---|---|---|
Aziridine ring-opening | (R)-1-Phenylethyl auxiliary | >99% | Auxiliary removal required |
Enzymatic resolution | Lipase selectivity | >98% ee | Maximum 50% yield |
Catalytic oxyamination | Cu(II)/chiral ligand | >20:1 dr | Requires specialized ligands |
Copper(II)-promoted oxyamination represents a breakthrough for direct enantioselective morpholine synthesis. Cu(II) 2-ethylhexanoate catalyzes the intramolecular alkoxy functionalization of β-hydroxy-N-allylsulfonamides, followed by intermolecular amination. This one-pot cyclization constructs the morpholine ring with 2,5-cis stereochemistry and >20:1 diastereoselectivity under optimized conditions (xylenes, 130°C). Critical factors include:
Chiral Lewis acid catalysts derived from BOX ligands or bisoxazolines enable asymmetric ring-opening of aziridine precursors. These complexes coordinate to the aziridine nitrogen and carboxylate oxygen, activating the ring for nucleophilic attack while shielding one face. Modifications to ligand sterics (e.g., tert-butyl substituents) improve enantioselectivity to >90% ee for (R)-products. However, catalytic efficiency remains moderate (TON <50) compared to stoichiometric methods [6].
Morpholine ring formation proceeds through distinct mechanistic pathways depending on the precursor:
Aziridine ring-opening/cyclization:
Copper-mediated oxyamination mechanism:
Table 2: Stereochemical Outcomes in Morpholine Ring-Closure Reactions
Precursor Type | Reaction Conditions | Major Product Configuration | Stereoselectivity Driver |
---|---|---|---|
N-Alkyl aziridines | EtOH/H⁺, then LiAlH₄ | 2R,5R | Inversion at aziridine C3 |
β-Hydroxy sulfonamides | Cu(eh)₂, TsNH₂, xylenes, 130°C | 2R,5S (cis) | syn-oxycupration stereospecificity |
2-Substituted alkenols | Pd-catalyzed hydroamination | 2R,6R (trans) | Anti-addition to Pd-coordinated alkene |
X-ray crystallography of morpholine 2n confirmed the cis-2,5 stereochemistry from copper-mediated reactions, consistent with a concerted syn-addition mechanism. For 2,6-disubstituted morpholines, higher temperatures (150°C) force epimerization to the thermodynamically favored trans isomer [5].
Protecting groups critically enable regioselective transformations during Ethyl (R)-morpholine-2-carboxylate synthesis:
Amino protecting groups:
Carboxylate protection:
Hydroxyl group masking:
Table 3: Protecting Group Strategies in Ethyl (R)-Morpholine-2-carboxylate Synthesis
Functional Group | Protecting Group | Compatibility | Deprotection Method |
---|---|---|---|
Amine | 1-Phenylethyl | Ring-opening, cyclization | H₂/Pd-C or Na/NH₃(l) |
Amine | SES | Cu-mediated cyclization | TBAF |
Carboxylate | Ethyl | Nucleophilic ring-opening, hydrogenolysis | LiAlH₄ or saponification |
Hydroxyl | TBS | Aziridine synthesis | HF or F⁻ |
Compounds Mentioned in Article
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: